N-(2-Fluorophenyl)-N'-pyridin-4-ylurea
Description
N-(2-Fluorophenyl)-N'-pyridin-4-ylurea is a urea derivative featuring a 2-fluorophenyl group attached to one nitrogen atom and a pyridin-4-yl group to the other. Urea derivatives are widely studied for their applications in medicinal chemistry and agrochemicals due to their hydrogen-bonding capacity and structural versatility.
The fluorine substituent on the phenyl ring likely enhances electronegativity and metabolic stability compared to non-fluorinated analogs, influencing binding affinity in biological systems . The pyridin-4-yl group may contribute to solubility and intermolecular interactions, as seen in related pyridine-containing urea derivatives .
Properties
CAS No. |
76947-65-4 |
|---|---|
Molecular Formula |
C12H10FN3O |
Molecular Weight |
231.23 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-pyridin-4-ylurea |
InChI |
InChI=1S/C12H10FN3O/c13-10-3-1-2-4-11(10)16-12(17)15-9-5-7-14-8-6-9/h1-8H,(H2,14,15,16,17) |
InChI Key |
DPZALLDLFKMFJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=NC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorophenyl)-N’-pyridin-4-ylurea typically involves the reaction of 2-fluoroaniline with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of N-(2-Fluorophenyl)-N’-pyridin-4-ylurea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: N-(2-Fluorophenyl)-N’-pyridin-4-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-Fluorophenyl)-N’-pyridin-4-ylurea has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-N’-pyridin-4-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Key structural analogs and their substituents are compared below:
Key Observations :
- Fluorine vs. Chlorine : The 2-fluorophenyl group in the target compound may reduce steric hindrance compared to bulkier substituents like 2-chloro-6-methylphenyl . Fluorine’s electron-withdrawing effect could enhance hydrogen-bonding interactions, as seen in fluorinated hydrazine derivatives with potent antitubercular activity .
- Pyridine Position: The pyridin-4-yl group in the target compound differs from the 2-chloro-4-pyridinyl group in forchlorfenuron.
Physicochemical Properties
- Melting Points : Forchlorfenuron derivatives exhibit melting points >250°C, consistent with the high thermal stability of urea analogs . The target compound’s melting point is unreported but likely falls within this range.
- Hydrogen Bonding : Thiourea analogs (e.g., N-(biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea) demonstrate intramolecular N–H···O/N hydrogen bonds, stabilizing planar geometries . Similar interactions are expected in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
